Bienvenue dans la boutique en ligne BenchChem!

N-[5-(Methoxycarbonyloxy)-2,4-di(tert-butyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Physicochemical Profiling Lipophilicity Drug Design

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate (CAS 1246213-45-5) is a quinoline-3-carboxamide derivative characterized by a protected phenol moiety. It is structurally related to the CFTR potentiator ivacaftor (VX-770), differing by the presence of a methyl carbonate protecting group on the phenyl ring instead of a free hydroxyl group.

Molecular Formula C26H30N2O5
Molecular Weight 450.5 g/mol
Cat. No. B595411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Methoxycarbonyloxy)-2,4-di(tert-butyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
Molecular FormulaC26H30N2O5
Molecular Weight450.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14H,1-7H3,(H,27,29)(H,28,30)
InChIKeyBGYWKTZGOHFARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl Methyl Carbonate: Structural Baseline for CFTR Modulator R&D


2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate (CAS 1246213-45-5) is a quinoline-3-carboxamide derivative characterized by a protected phenol moiety. It is structurally related to the CFTR potentiator ivacaftor (VX-770), differing by the presence of a methyl carbonate protecting group on the phenyl ring instead of a free hydroxyl group [1]. The compound possesses a molecular weight of 450.5 g/mol and a high lipophilicity (XLogP3-AA = 6.1), which is a direct consequence of the additional methyl carbonate ester and the two tert-butyl groups [2].

Why 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl Methyl Carbonate is Not Interchangeable with Ivacaftor or its Common Impurities


This compound is chemically distinct from the active pharmaceutical ingredient (API) ivacaftor and from other ivacaftor-related impurities. The methyl carbonate moiety fundamentally alters the compound's physicochemical properties and its role in the analytical or synthetic workflow. Substituting it with ivacaftor (XLogP3-AA = 5.6) or a structurally similar impurity like Ivacaftor Impurity 5 (CAS 1246213-33-1) would lead to inaccurate analytical results, failed synthetic routes, and non-compliance with regulatory standards [1][2]. The specific retention time, spectral signature, and reactivity of this methyl carbonate derivative are unique and cannot be replicated by a generic in-class analog.

Quantitative Differentiation Guide for 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl Methyl Carbonate vs. Alternatives


Enhanced Lipophilicity (XLogP3-AA) vs. Ivacaftor

The target compound exhibits a calculated XLogP3-AA value of 6.1, which is 0.5 log units higher than that of the active drug substance ivacaftor (XLogP3-AA = 5.6) [1][2]. This difference, driven by the methyl carbonate group, predicts a higher degree of lipophilicity, which directly impacts chromatographic retention time and solubility. This is a key differentiator for analytical method development where separation from the parent drug is critical.

Physicochemical Profiling Lipophilicity Drug Design

Molecular Weight Difference for MS Detection vs. Ivacaftor

The molecular weight of the target compound is 450.5 g/mol, which is 58.0 g/mol higher than that of ivacaftor (392.5 g/mol) [1][2]. This mass difference is substantial and enables unambiguous identification and quantification by mass spectrometry (MS), even in complex biological or reaction matrices. The distinct m/z ratio provides a clear, quantifiable signal that is not confounded by the parent drug.

Mass Spectrometry Analytical Method Development Impurity Profiling

Certified Reference Standard Purity and Application

As a commercial reference standard, this compound is supplied with a minimum purity specification of 95%, as documented in vendor technical datasheets . This contrasts with the API ivacaftor, which is typically supplied at ≥98% purity for pharmaceutical use, and with other less-characterized impurities. The defined purity and comprehensive characterization data (compliant with regulatory guidelines) enable its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. This level of characterization is not available for a generic analog or a non-certified batch of ivacaftor.

Analytical Method Validation Quality Control Reference Standards

Optimal Use Cases for Procuring 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl Methyl Carbonate


As a Certified Reference Standard in ANDA-Supporting Analytical Method Validation

This compound is explicitly qualified for use as a reference standard in the development and validation of analytical methods (AMV) for Abbreviated New Drug Applications (ANDAs) related to ivacaftor [1]. Its unique physicochemical properties, including a higher XLogP (6.1 vs. 5.6) and a distinct molecular weight (450.5 g/mol vs. 392.5 g/mol), ensure its unambiguous detection and quantification via HPLC and LC-MS/MS [2][3]. Procurement of this certified standard is a regulatory necessity for demonstrating the control of this specific process-related impurity.

As a Key Protected Intermediate in Ivacaftor Synthesis Route Development

The compound serves as a protected intermediate in the synthesis of ivacaftor, where the methyl carbonate group masks the phenol to enable selective nitration and subsequent amide coupling [1]. Its use is critical for achieving high regioselectivity in the nitration step, which yields the desired 5-nitro regioisomer in an 8:1 ratio over the undesired 6-nitro isomer [2]. This selectivity is essential for the overall efficiency and yield of the ivacaftor manufacturing process, making this intermediate a valuable commodity for pharmaceutical development.

As a Process-Specific Impurity Marker for Ivacaftor Quality Control

During the commercial production of ivacaftor, this methyl carbonate derivative can persist as a process-related impurity if the final deprotection step is incomplete [1]. Its presence and concentration in API batches must be monitored and controlled according to regulatory guidelines. The compound's distinct lipophilicity and mass allow for the development of a highly sensitive and specific HPLC or LC-MS/MS method to quantify this impurity at trace levels, ensuring the purity and safety of the final drug product [2][3].

Quote Request

Request a Quote for N-[5-(Methoxycarbonyloxy)-2,4-di(tert-butyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.